
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide (DPMS) is a chemical compound with the molecular formula C13H20N4O2S . It has gained attention in the scientific community due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of DPMS is represented by the formula C13H20N4O2S . The molecular weight of the compound is 296.39.Aplicaciones Científicas De Investigación
Electrochemical Properties and Reactions
4,6-Dimorpholino-2-pyrimidinyl methyl sulfide and related compounds have been studied for their electrochemical properties. A study by Johansson and Wendsjö (1983) revealed that these compounds undergo polarographic reductions in aqueous ethanol, indicating their potential application in electrochemical processes and analyses (Johansson & Wendsjö, 1983).
Synthesis and Reactivity
The synthesis and reactivity of related compounds have been explored in various studies. For instance, Minato, Okuma, and Kobayashi (1976) examined the formation and reactions of alkoxydiaminosulfonium salts, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Minato, Okuma, & Kobayashi, 1976).
Catalysis and Oxidation Reactions
The role of pyridine bases in catalyzing the oxidation of aryl methyl sulfides, including compounds similar to this compound, was explored by Bharathy et al. (1997). This study highlights the importance of these compounds in homogeneous catalysis and industrial applications (Bharathy et al., 1997).
Material Science and Polyimide Synthesis
Research by Guan et al. (2017) demonstrated the use of pyridine and sulfur unit aromatic diamine monomers in the synthesis of high refractive polyimides. This research opens up avenues for the application of such compounds in material science and optical technologies (Guan et al., 2017).
Corrosion Inhibition
Soltani et al. (2015) investigated the use of pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments. The findings from this study suggest potential applications for this compound and related compounds in the field of corrosion inhibition (Soltani et al., 2015).
Biomedical Applications
In a study on the biology of hydrogen sulfide, Li et al. (2008) characterized a novel water-soluble hydrogen sulfide–releasing molecule. This research provides insights into the potential biomedical applications of such compounds, particularly in cardiovascular biology (Li et al., 2008).
Propiedades
IUPAC Name |
4-(2-methylsulfanyl-6-morpholin-4-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-20-13-14-11(16-2-6-18-7-3-16)10-12(15-13)17-4-8-19-9-5-17/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNLAIYZDZLQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCOCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
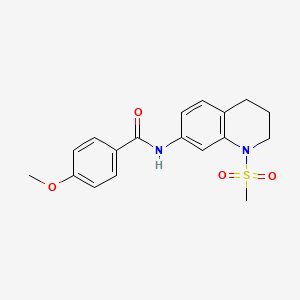
![2-[(1S,2R)-2-phenylcyclopropyl]acetic acid](/img/structure/B2435682.png)
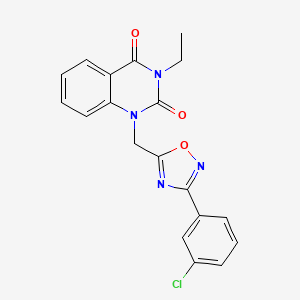
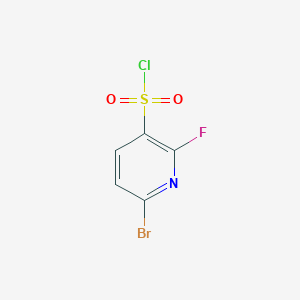
![Methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2435686.png)
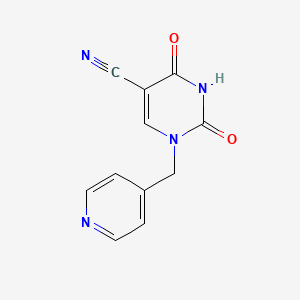
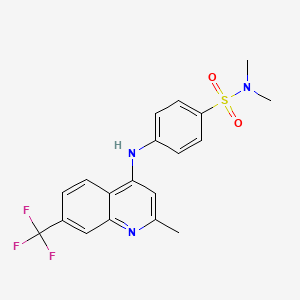
![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2435694.png)
![2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2435695.png)
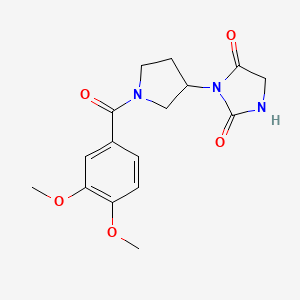
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide](/img/structure/B2435699.png)
![2-(benzylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2435700.png)
![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
